N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that features a benzofuran core substituted with a bromobenzoyl group and a methylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylphenoxyacetamide Moiety: The final step involves the nucleophilic substitution reaction between the benzofuran derivative and 4-methylphenoxyacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzofuran core can intercalate with DNA, disrupting replication and transcription processes. The bromobenzoyl group may enhance binding affinity to certain enzymes or receptors, while the methylphenoxyacetamide moiety can modulate the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
- N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
- N-[2-(4-iodobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C24H18BrNO4 |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C24H18BrNO4/c1-15-6-12-18(13-7-15)29-14-21(27)26-22-19-4-2-3-5-20(19)30-24(22)23(28)16-8-10-17(25)11-9-16/h2-13H,14H2,1H3,(H,26,27) |
InChI Key |
SHGKJCUWUFRIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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